molecular formula C9H12O3 B8292448 Methyl 3-(5-methyl-2-furanyl)propionate

Methyl 3-(5-methyl-2-furanyl)propionate

Cat. No.: B8292448
M. Wt: 168.19 g/mol
InChI Key: BIBWBGFNNLKVAI-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-2-furanyl)propionate is an ester derivative featuring a 5-methyl-substituted furan ring linked to a propionate backbone. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest it is likely a liquid at room temperature, soluble in organic solvents, and serves as an intermediate in organic synthesis or fragrance industries.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-methylfuran-2-yl)propanoate

InChI

InChI=1S/C9H12O3/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-4H,5-6H2,1-2H3

InChI Key

BIBWBGFNNLKVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physical State Solubility Reactivity Profile Applications
Methyl 3-(5-methyl-2-furanyl)propionate C₉H₁₂O₃ 5-methylfuran Likely liquid Organic solvents (inferred) Electrophilic substitution at furan ring Fragrance, pharmaceutical intermediate
Methyl 3-(2-thienyl)propionate C₈H₁₀O₂S Thiophene Colorless liquid Ethanol, ether, dichloromethane Higher reactivity due to sulfur atom Organic synthesis intermediate
Methyl 3-(5-formylfuran-2-yl)propanoate C₉H₁₀O₄ 5-formylfuran Likely liquid Organic solvents (inferred) Formyl group enables condensation reactions Synthetic intermediate
Methyl 3-(2-hydroxyphenyl)propionate C₁₀H₁₂O₃ 2-hydroxyphenyl Solid (40–44°C) Polar organic solvents Phenolic OH enhances hydrogen bonding Pharmaceuticals, cosmetics
Furfuryl 3-mercapto-2-methylpropionate C₉H₁₂O₃S Furfuryl, mercapto Not specified Organic solvents Thiol group prone to oxidation Flavoring agent, chemical intermediate
Methyl 3-(5-formyl-2,4-dimethylpyrrol-3-yl)propanoate C₁₂H₁₅NO₄ Formyl, dimethylpyrrole Not specified Organic solvents (inferred) Pyrrole-specific electrophilic reactions Pharmaceutical research

Key Findings:

Heterocyclic Influence :

  • Furan vs. Thiophene : The oxygen atom in furan (target compound) confers moderate electron density, making it less reactive in electrophilic substitutions compared to thiophene (sulfur analog), which is more electron-rich .
  • Substituent Effects : The 5-methyl group on the furan ring (target) donates electrons, enhancing ring stability, whereas a 5-formyl group () withdraws electrons, increasing susceptibility to nucleophilic attacks .

Functional Group Variations: Mercapto vs. Hydroxyl: The thiol group in furfuryl 3-mercapto-2-methylpropionate () is highly reactive, enabling disulfide bond formation, unlike the inert methyl ester in the target compound.

Physical Properties: Thiophene and furan derivatives (e.g., –13) are typically liquids with low melting points, while phenolic analogs () are solids due to intermolecular hydrogen bonding .

Applications :

  • Esters with electron-donating groups (e.g., methyl) are preferred in fragrance industries for stability, while thiol- or formyl-containing analogs () are utilized in dynamic synthetic routes .

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